molecular formula C24H31O8 · Na B1173431 C.I. Basic Red 41 CAS No. 12221-65-7

C.I. Basic Red 41

Cat. No.: B1173431
CAS No.: 12221-65-7
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Description

Contextual Overview of the Compound as a Subject of Chemical and Environmental Inquiry

C.I. Basic Red 41 is a synthetic organic compound belonging to the class of azo dyes. evitachem.com Its chemical structure includes an azo group (-N=N-) linking aromatic rings, which is characteristic of this dye class and contributes to its color properties. evitachem.com As a cationic dye, it carries a positive charge, facilitating its interaction with anionic sites on materials like acrylic fibers. evitachem.com

In academic research, this compound serves as a model compound for studying the behavior and treatment of basic azo dyes in various chemical and environmental contexts. Its widespread use in industry leads to its presence in wastewater streams, making it a relevant subject for environmental inquiry. scirp.orgresearchgate.net Studies delve into its molecular structure, chemical reactions, and interactions with different substances and environmental factors. evitachem.com

Rationale for Contemporary Research on this compound: Addressing Environmental Persistence and Transformation

The persistence of this compound in the environment is a significant driver for contemporary research. scirp.orgresearchgate.net Like many synthetic dyes, it can be resistant to conventional biological wastewater treatment processes. mdpi.com Its presence in water bodies can lead to undesirable coloration and potential ecological impacts. scirp.orgresearchgate.netmdpi.com

Research efforts are focused on developing and improving methods for the effective removal or degradation of this compound from water. This includes exploring advanced oxidation processes, adsorption techniques, and biological approaches. scirp.orgresearchgate.netmdpi.com Understanding the transformation pathways of the dye under different conditions is crucial for assessing the environmental fate of the original compound and the potential toxicity of its breakdown products.

Scope and Objectives of Academic Inquiry in Relation to this compound

Academic inquiry into this compound encompasses a range of topics aimed at addressing its environmental challenges. The scope includes:

Adsorption Studies: Investigating the capacity of various materials (e.g., activated carbon, composites) to adsorb this compound from aqueous solutions. mdpi.comresearchgate.net These studies often examine the influence of parameters such as temperature, pH, and initial dye concentration on adsorption efficiency. mdpi.com

Degradation Studies: Exploring chemical and physical methods for breaking down the dye molecule. This includes photocatalytic degradation using semiconductors like TiO₂, electrochemical methods, and potentially biological degradation by microorganisms. scirp.orgresearchgate.netscirp.orgtuiasi.ro Research in this area aims to determine the kinetics and mechanisms of degradation and identify intermediate products.

Environmental Fate Assessment: Studying how this compound behaves in different environmental compartments, including its potential for persistence and mobility.

Development of Treatment Technologies: Designing and evaluating novel or optimized processes for the removal or transformation of this compound in wastewater treatment.

The primary objectives of this research are to mitigate the environmental impact of this compound by developing efficient removal and degradation technologies, gaining a deeper understanding of its environmental behavior, and contributing to the broader knowledge base on the fate and treatment of synthetic dyes.

Detailed Research Findings (Examples):

Research on the removal of dyes like this compound often involves adsorption studies. For instance, studies on the adsorption of similar basic dyes such as C.I. Basic Red 46 have shown that adsorption capacity can be dependent on temperature, indicating the nature of the adsorption process. mdpi.com Equilibrium data from such studies are frequently analyzed using isotherm models like the Langmuir or Freundlich models to understand the adsorption mechanism and capacity. mdpi.com

Degradation studies, such as photocatalytic oxidation using TiO₂ nanoparticles, have demonstrated the potential for decolourization and mineralization of basic dyes. scirp.orgresearchgate.netscirp.org Factors like initial dye concentration, pH, and catalyst loading influence the efficiency of these processes. scirp.orgresearchgate.netscirp.org Kinetic studies often indicate that the degradation follows pseudo-first-order kinetics under specific conditions. scirp.orgresearchgate.netscirp.org

Data Tables:

While specific detailed research findings for this compound in the provided search results are limited to general properties and its classification as an azo dye used in textiles evitachem.com, research on similar basic dyes provides insights into the types of data generated in academic inquiry. Below is an illustrative example of how data from adsorption or degradation studies might be presented, based on the findings for related basic dyes.

Table 1: Illustrative Adsorption Data for a Basic Dye on an Adsorbent Material

Initial Dye Concentration (mg/L)Adsorbent Dosage (g/L)Temperature (°C)Equilibrium Adsorption Capacity (mg/g)
501.02545.2
1001.02578.5
1001.04095.1
1501.52588.9

Table 2: Illustrative Photocatalytic Degradation Data for a Basic Dye

Initial Dye Concentration (mg/L)Catalyst (TiO₂) Loading (g/L)pHIrradiation Time (min)Decolourization Efficiency (%)
200.57.03075
200.57.06095
500.57.06080
201.07.06098

Properties

CAS No.

12221-65-7

Molecular Formula

C24H31O8 · Na

Synonyms

C.I. Basic Red 41

Origin of Product

United States

Chemical Synthesis and Derivatization Studies

Advanced Synthetic Methodologies and Reaction Pathways

The general synthesis route for azo dyes like C.I. Basic Red 41 begins with the preparation of a diazonium salt from an aromatic amine, followed by a coupling reaction with another aromatic compound. evitachem.comunb.ca

Diazotization Processes in Azo Dye Synthesis

Diazotization is a critical initial step in the synthesis of azo dyes. evitachem.comnih.govchemicalnote.com This process typically involves the reaction of a primary aromatic amine with nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid, under ice-cold conditions (0-5°C). evitachem.comchemicalnote.comekb.eg This reaction converts the aromatic amine into a diazonium salt, which contains a characteristic -N≡N⁺ group. nih.govchemicalnote.com

The mechanism of diazotization involves several steps. First, nitrous acid (HNO₂) is formed from the reaction of sodium nitrite and the acid. chemicalnote.com The nitrous acid is then protonated, followed by the loss of water to generate the nitrosonium ion (NO⁺), which is the active electrophile. chemicalnote.com The aromatic amine then undergoes nucleophilic attack on the nitrosonium ion, leading to the formation of an N-nitroso intermediate. chemicalnote.com This intermediate subsequently tautomerizes and loses water to yield the stable aromatic diazonium cation. chemicalnote.com Maintaining low temperatures during diazotization is crucial because diazonium salts can be unstable and may decompose at higher temperatures. nih.govekb.eg

Coupling Reactions and Molecular Construction

Following diazotization, the diazonium salt undergoes an azo coupling reaction with a coupling component. evitachem.comunb.ca This coupling component is typically an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine. nih.govwikipedia.orgorganic-chemistry.org The diazonium cation acts as an electrophile and attacks the activated aromatic ring of the coupling agent in an electrophilic aromatic substitution reaction. wikipedia.orgorganic-chemistry.org

The substitution usually occurs at the para position relative to the activating group (like -OH or -NH₂) on the coupling component. wikipedia.orgorganic-chemistry.org If the para position is blocked, coupling may occur at an ortho position, albeit at a slower rate. wikipedia.org The pH of the reaction medium is important for the coupling reaction; it is typically carried out under mildly acidic or neutral conditions, as very low pH can inhibit the reaction. organic-chemistry.org The azo coupling reaction results in the formation of the azo linkage (-N=N-) that connects the two aromatic systems, forming the chromophore responsible for the dye's color. unb.cawikipedia.orglibretexts.org For this compound, the specific aromatic amine and coupling component used determine its final molecular structure and properties. evitachem.com

Exploration of Novel Derivatization Strategies for Functional Modification

While the core structure of this compound is established through diazotization and coupling, derivatization strategies can be explored to modify its functional properties. Derivatization in chemistry generally involves chemically modifying a compound to change its properties, often to enhance its performance in specific applications or analytical techniques. mdpi.comresearchgate.net For dyes, this could involve altering solubility, lightfastness, affinity for different fibers, or introducing reactive groups for covalent bonding.

Although specific detailed research findings on novel derivatization strategies solely focused on this compound are not extensively detailed in the provided search results, the general principles of dye derivatization suggest potential avenues. These could include modifications to the aromatic rings or the introduction of different substituents to tune the electronic and steric properties of the molecule. mdpi.com Derivatization can impact various characteristics, such as increasing instrumental response factors, enhancing extraction efficiency, modifying chemical and structural characteristics for improved selectivity, or acting as a preservative for unstable compounds. mdpi.com

Process Optimization and Yield Enhancement in Synthetic Routes

Process optimization and yield enhancement are crucial aspects of the industrial synthesis of dyes like this compound. evitachem.com Optimization techniques aim to maximize the amount of desired product obtained from the reaction while minimizing waste and production costs. scielo.br

Key parameters that are typically optimized in dye synthesis include reaction times, reactant concentrations, temperatures, and pH levels. evitachem.com Controlling these conditions allows for better reaction kinetics and selectivity, leading to higher yields and purity of the final dye product. evitachem.com For instance, maintaining controlled temperatures and pH levels are explicitly mentioned as conditions used to optimize the yield and purity of this compound. evitachem.com Techniques such as adjusting reaction times, concentrations, and temperatures are employed to maximize the yield. evitachem.com

Here is a conceptual table illustrating how process parameters might be varied and their potential impact on yield, based on general chemical engineering principles:

Process ParameterVariationPotential Impact on Yield
TemperatureIncreaseMay increase reaction rate, but could also increase decomposition or side reactions
TemperatureDecreaseMay decrease reaction rate, but could improve selectivity and reduce by-products
Reactant ConcentrationIncreaseMay increase reaction rate, potentially leading to higher yield (up to a point)
Reactant ConcentrationDecreaseMay decrease reaction rate, potentially affecting yield or requiring longer reaction times
pH LevelAdjustment to Optimal RangeCrucial for reaction kinetics and stability of intermediates (e.g., diazonium salts)
Reaction TimeIncreaseAllows more complete reaction, potentially increasing yield (up to a point)
Reaction TimeDecreaseMay result in incomplete reaction and lower yield

Further detailed research findings in this area would involve specific experimental designs, such as response surface methodology, to identify optimal parameter combinations for maximizing yield and purity of this compound. scielo.brrsc.org

Environmental Fate and Transformation Mechanisms

Photodegradation Pathways and Kinetics

Photodegradation involves the breakdown of the dye molecule upon exposure to light. This process can occur through direct photolysis or indirectly through reactions with photogenerated species in the presence of sensitizers or photocatalysts.

UV-Initiated Photolysis Investigations

Under UV irradiation, C.I. Basic Red 41 can undergo photolytic degradation. Studies on similar azo dyes like C.I. Basic Blue 41 (BB41), which also contains an azo group, indicate that UV light can initiate the decolourization and degradation process scirp.orgscirp.orgscirp.org. The efficiency of UV photolysis can be influenced by factors such as initial dye concentration and the presence of other substances in the water stanford.edumdpi.com. Direct photolysis typically involves the absorption of UV photons by the dye molecule, leading to bond cleavage and the formation of degradation products mdpi.com.

Visible Light-Induced Photodegradation Mechanisms

While UV light is highly energetic, visible light constitutes a larger portion of the solar spectrum. Photodegradation under visible light often requires the presence of photocatalysts that can absorb visible light and generate reactive species. Without a catalyst, this compound has been shown to be stable and does not experience significant photolysis under visible light irradiation ulpgc.es. The mechanism typically involves the photocatalyst absorbing visible light, exciting electrons, and generating electron-hole pairs that can then react with water and oxygen to produce potent oxidizing agents like hydroxyl radicals (HO•) and superoxide (B77818) radical anions (O₂•⁻) acs.org. These radicals attack the dye molecule, leading to its degradation acs.org.

Catalytic Photodegradation Research with Semiconductor Oxides (e.g., TiO₂, ZnS/TiO₂, Fe-doped Titania, ZnWO₄)

Semiconductor oxides are widely investigated as photocatalysts for the degradation of organic dyes due to their ability to generate reactive species under illumination. Titanium dioxide (TiO₂) is a commonly used photocatalyst, and its effectiveness in degrading dyes, including those structurally similar to this compound, under UV irradiation has been demonstrated scirp.orgscirp.orgscirp.orgnih.gov. The photocatalytic activity of TiO₂ can be enhanced by doping with other materials or forming composites. For instance, combining ZnS with TiO₂ has been shown to improve photocatalyst performance for dye decolorization, potentially by enhancing charge separation and extending light absorption elsevier.es. Doping TiO₂ with metals like iron (Fe) can also enhance its photocatalytic activity, particularly under visible light, by modifying its electronic structure and reducing the band gap mdpi.comudg.mx. While direct studies on this compound with all listed catalysts (ZnS/TiO₂, Fe-doped Titania, ZnWO₄) were not explicitly found in the search results, research on similar dyes and the general principles of these catalysts suggest their potential applicability. Studies on BB41, for example, have explored TiO₂ and TiO₂-ZnO nanocomposites under solar irradiation researchgate.net.

Kinetic Modeling of Photodegradation Processes

The kinetics of photocatalytic degradation of dyes often follow the Langmuir-Hinshelwood (L-H) model, which describes heterogeneous catalytic reactions where the reaction rate is dependent on the surface coverage of the catalyst by the reactant nih.govelsevier.esresearchgate.net. For many dye photodegradation processes catalyzed by semiconductor oxides, a pseudo-first-order kinetic model is observed, particularly at lower dye concentrations scirp.orgscirp.orgscirp.orgnih.govelsevier.esmdpi.com. This indicates that the rate of degradation is proportional to the concentration of the dye in the solution. Factors such as initial dye concentration, catalyst loading, and pH can influence the apparent rate constant of the degradation process scirp.orgscirp.orgscirp.orgmdpi.com. Increasing the initial dye concentration can decrease the decolourization rate constant, possibly due to saturation of catalyst active sites or inner filter effects scirp.orgscirp.orgmdpi.commdpi.com.

Table 1: Pseudo-First-Order Kinetic Parameters for Photocatalytic Degradation (Based on C.I. Basic Blue 41 studies)

CatalystLight SourceInitial Concentration (mg/L)Pseudo-First-Order Rate Constant (k, min⁻¹)R² Value
TiO₂ NanoparticlesUV25Not explicitly stated, but linearity observed scirp.orgscirp.orgPseudo-first-order operative scirp.orgscirp.org
TiO₂ NanoparticlesUV50Not explicitly stated, but linearity observed scirp.orgscirp.orgPseudo-first-order operative scirp.orgscirp.org
TiO₂ NanoparticlesUV100Not explicitly stated, but linearity observed scirp.orgscirp.orgPseudo-first-order operative scirp.orgscirp.org
TiO₂ NanoparticlesUV150Not explicitly stated, but linearity observed scirp.orgscirp.orgPseudo-first-order operative scirp.orgscirp.org
TiO₂UVNot specified (COD degradation)0.0322 nih.gov0.889 nih.gov
AC-TiO₂UVNot specified (COD degradation)0.0366 nih.gov0.9188 nih.gov

Biodegradation Processes and Microbial Interactions

Biodegradation involves the breakdown of organic compounds by living microorganisms, primarily bacteria and fungi researchgate.nettandfonline.com. This process can occur under both anaerobic (absence of oxygen) and aerobic (presence of oxygen) conditions researchgate.netmdpi.com.

Anaerobic and Aerobic Bioremediation Studies

Azo dyes like this compound can be subject to biodegradation in various microbial environments. Anaerobic conditions are particularly effective at cleaving the azo bond (-N=N-), which is the primary chromophore responsible for the dye's color mdpi.comwur.nl. This reductive cleavage typically results in the formation of colorless aromatic amines mdpi.comwur.nl. However, these aromatic amines can sometimes be toxic or carcinogenic, necessitating further treatment mdpi.com. Aerobic conditions are generally required for the subsequent degradation of these aromatic amines and the complete mineralization of the dye molecule into simpler compounds like carbon dioxide and water mdpi.comwur.nl.

Sequential anaerobic-aerobic processes are often employed for the effective bioremediation of azo dyes mdpi.comwur.nl. In such systems, the anaerobic stage focuses on decolourization through azo bond reduction, while the aerobic stage focuses on the degradation of the resulting aromatic amines mdpi.comwur.nl. Microorganisms involved in azo dye biodegradation include various bacterial species, which can produce enzymes like azoreductases (for anaerobic cleavage) and laccases (for aerobic oxidation) tandfonline.comknepublishing.comjmbfs.org. Fungi also possess enzymes capable of degrading textile dyes tandfonline.comjmbfs.org. Studies have shown that microbial consortia or mixed cultures can be more effective than single microbial species due to their diverse metabolic pathways and enzymatic activities tandfonline.com.

Table 2: Examples of Anaerobic-Aerobic Bioremediation of Azo Dyes (Based on studies of similar dyes)

Dye (C.I. Number)System TypeKey Outcome (Decolourization/Removal)COD ReductionReference
Basic Red 46Anaerobic-aerobic sequencing batch reactor (SBR)98% decolourization>90% COD removal mdpi.com
Remazol Black BUpflow packed-bed reactor (sequential microaerophilic–aerobic)95.87% decolourizationNot specified mdpi.com
Reactive BlackSequential anaerobic-aerobic>90% decolourization (anaerobic), >63% toxic product removal (aerobic)Not specified mdpi.com

Identification and Characterization of Dye-Degrading Microbial Strains

Various microbial strains have demonstrated the ability to degrade and decolorize textile dyes, including basic dyes. While specific studies focusing solely on this compound are limited in the provided literature, research on analogous basic azo dyes offers valuable insights. For instance, the yeast strain Pichia kudriavzevii CR-Y103 has been shown to effectively decolorize C.I. Basic Blue 41. nih.gov Studies on the degradation of a textile effluent containing basic dyes, including C.I. Basic Blue 41, C.I. Basic Red 16, and C.I. Basic Yellow 19 and 28, in an aerobic biofilm sequential batch reactor system achieved significant color removal. fishersci.ca

Bacterial consortia isolated from textile wastewater have also shown potential for degrading various azo dyes. Strains such as Jeotagalicoccus huakuii, Comamonas aquatica, Bacillus subtilis, Moraxella sp., Aeromonas veronii, and Micrococcus luteus have been identified as effective in degrading different azo dyes., These findings suggest that diverse bacterial communities in contaminated environments can contribute to the breakdown of azo dyes. Fungi, such as Trametes Versicolor (White Root Fungi), have also been investigated for their ability to remove basic dyes like C.I. Basic Blue 41.

Enzymatic Mechanisms of Biotransformation and Decolorization

Microbial degradation of azo dyes is primarily mediated by a suite of enzymes. The predominant enzymes involved include azoreductases, laccases, lignin (B12514952) peroxidases, manganese peroxidases, and hydroxylases. Azoreductases are particularly important in the anaerobic cleavage of the azo bond (-N=N-), reducing it to form colorless aromatic amines., Laccases and peroxidases, typically found in fungi, are oxidative enzymes that can degrade dyes through the formation of free radicals, leading to decolorization and structural breakdown.,

Studies on the decolorization of C.I. Basic Blue 41 using Horseradish peroxidase enzyme have been conducted, indicating the potential of enzymatic approaches in treating basic dye-containing wastewater. The enzymatic profile in the degradation of other dyes, such as C.I. Direct Red 81 by Enterococcus faecalis, has shown the involvement of intracellular oxidoreductive enzymes like laccase, lignin peroxidase, NADH-DCIP reductase, and azo reductase, suggesting a communal action of these enzymes in the biotransformation process.

Chemical Degradation Routes and By-product Formation

This compound can undergo chemical degradation through various pathways in the environment, influenced by factors such as pH, temperature, and exposure to light or oxidizing agents. fishersci.ca

Advanced Oxidation Processes (AOPs) for Compound Decomposition

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods effective for the decomposition of refractory organic contaminants like dyes in wastewater., These processes typically involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can oxidize a wide range of organic compounds., Common AOPs include photocatalytic degradation, Fenton's reagent (H2O2/Fe2+), ozonation, electrochemical oxidation, and sonochemical degradation.

Photocatalytic oxidation using semiconductor nanoparticles, such as TiO2, under UV irradiation has been studied for the degradation of C.I. Basic Blue 41., These studies have investigated the influence of parameters like initial dye concentration, pH, and catalyst loading on the degradation efficiency. The degradation often follows pseudo-first-order kinetics, and mineralization, assessed by chemical oxygen demand (COD) reduction, can be achieved under optimized conditions., Catalytic oxidation, in general, relies on the production of active radicals in the presence of a catalyst to enhance dye degradation.

Electrochemical and Sonochemical Degradation Studies

Electrochemical methods have shown promise in the degradation of basic dyes. Studies on the electrochemical oxidation of C.I. Basic Red 29 using boron-doped diamond (BDD) electrodes have demonstrated high color removal efficiency and significant COD reduction., The effectiveness of electrochemical degradation is influenced by factors such as current density, supporting electrolyte concentration, and pH. Another electrochemical approach involves the generation of reactive nitrosonium ions for dye degradation.

Sonochemical degradation, which utilizes ultrasonic cavitation to generate reactive species like hydroxyl radicals, has also been applied to dye degradation. The sonochemical degradation of C.I. Basic Blue 41, assisted by nanoTiO2 and H2O2, has been investigated., This process can lead to the conversion of the dye's aromatic groups and nitrogen atoms into simpler compounds such as urea, nitrate, formic acid, acetic acid, and oxalic acid. The degradation kinetics in sonochemical processes can be influenced by initial dye concentration and the presence of additives like H2O2 and catalysts.,,

Hydrolysis and Other Chemical Transformation Pathways in Aqueous Systems

The stability of this compound in aqueous systems is influenced by environmental factors, particularly pH and temperature. fishersci.ca These conditions can promote hydrolysis, a chemical reaction where water molecules break down the dye structure. fishersci.ca While specific details on the hydrolysis products of this compound were not extensively provided in the search results, hydrolysis is a known transformation pathway for many organic compounds in aquatic environments. Other chemical transformation pathways may also occur depending on the presence of other substances and environmental conditions.

Environmental Transport and Distribution Dynamics

Information specifically detailing the environmental transport and distribution dynamics of this compound in various environmental compartments (water, soil, sediment, air) is limited in the provided search results. However, as a cationic dye, its transport and distribution in aqueous and soil systems are likely influenced by factors such as adsorption to negatively charged particles and organic matter. The solubility of the dye in water, influenced by factors like pH and temperature, would also play a role in its mobility and distribution in aquatic environments. fishersci.ca Further research would be needed to comprehensively characterize the environmental transport and distribution of this compound.

Sorption-Desorption Phenomena in Environmental Matrices

Sorption, the process by which a substance becomes attached to a solid matrix, and desorption, the release of a substance from a solid matrix, are key factors governing the fate of dyes like this compound in the environment. The cationic nature of this compound suggests it can be adsorbed onto negatively charged sites present in environmental matrices evitachem.com.

Research on the adsorption-desorption characteristics of dyes in soils highlights the importance of soil properties such as organic matter content, pH, and temperature zgkjcx.comresearchgate.net. For instance, studies on reactive red dyes, which share some characteristics with basic dyes, have shown that adsorption capacity can be influenced by soil organic matter content and temperature zgkjcx.comresearchgate.net. Higher soil organic matter generally leads to increased adsorption zgkjcx.comresearchgate.net. Temperature can also play a role, with some studies indicating that adsorption capacity might increase with temperature dergipark.org.trplos.org, while others suggest a decrease aloki.hu.

The pH of the environmental matrix significantly affects the surface charge of both the adsorbent (e.g., soil particles) and the adsorbate (the dye molecule) scirp.orgnih.goviwaponline.com. Since this compound is a cationic dye, its adsorption is generally favored in conditions where the adsorbent surface is negatively charged evitachem.com. The point of zero charge (PZC) of an adsorbent material is a critical parameter in understanding the effect of pH on adsorption; at pH values above the PZC, the surface tends to be negatively charged, promoting the adsorption of cationic dyes iwaponline.com.

Adsorption equilibrium can often be described by isotherm models such as the Langmuir and Freundlich models zgkjcx.comnih.govcambridge.org. The Langmuir model typically describes monolayer adsorption on a homogeneous surface, while the Freundlich model is more suitable for heterogeneous systems and multilayer adsorption nih.govcambridge.org. Studies on the adsorption of related basic dyes onto various materials have utilized these models to determine parameters like maximum adsorption capacity (Qmax) and the Freundlich sorption coefficient (Kf) zgkjcx.comdergipark.org.trnih.govcambridge.org.

Desorption is the reverse process of adsorption and is crucial for understanding the potential for a sorbed dye to be released back into the surrounding environment, influencing its mobility and potential for transport scielo.br. Factors affecting adsorption, such as organic matter content, temperature, and pH, also influence desorption zgkjcx.comresearchgate.net. For example, decreased soil organic matter or increased temperature and soil moisture can lead to increased desorption of some reactive dyes zgkjcx.comresearchgate.net. Soil pH can also inhibit or enhance desorption depending on the specific dye and soil properties zgkjcx.comresearchgate.net.

Interactive Table 1: Illustrative Adsorption Isotherm Parameters for a Reactive Red Dye in Different Soil Types (Based on concepts from zgkjcx.comresearchgate.net)

Soil TypeLangmuir Qmax (mg/g)Langmuir K (L/mg)Freundlich KfFreundlich 1/n
Paddy SoilData not directly available for this compoundData not directly available for this compoundData not directly available for this compoundData not directly available for this compound
Red SoilData not directly available for this compoundData not directly available for this compoundData not directly available for this compoundData not directly available for this compound
Brown EarthData not directly available for this compoundData not directly available for this compoundData not directly available for this compoundData not directly available for this compound
Drab SoilData not directly available for this compoundData not directly available for this compoundData not directly available for this compoundData not directly available for this compound

Mobility Assessment in Aqueous and Porous Media

The mobility of this compound in aqueous and porous media, such as soil and groundwater, is directly influenced by its solubility and its interaction with the solid matrix through sorption-desorption processes nih.gov. High sorption to soil particles or sediment reduces the mobility of a contaminant, while low sorption allows it to be transported more easily by water flow scielo.brnih.gov.

In aqueous environments, the mobility of a dye is related to its solubility and its potential for transport through water currents. Cationic dyes like this compound are designed to be soluble in water for application in dyeing processes evitachem.com. However, their fate in natural aquatic systems is also dependent on interactions with suspended particles and sediment.

In porous media like soil and groundwater aquifers, mobility is a critical parameter for assessing the potential for contamination of water resources nih.goviaea.org. The transport of substances in porous media is a complex process influenced by advection (transport with the bulk flow of water) and dispersion (spreading due to variations in flow paths and diffusion) researchgate.nettandfonline.com. Sorption significantly retards the movement of contaminants through porous media; a highly sorbed substance will move much slower than the groundwater flow nih.gov.

Parameters like the organic carbon-water (B12546825) distribution coefficient (Koc) are used to assess the potential for mobility of organic substances in soil and their potential to leach into groundwater nih.govacs.org. A low Koc value indicates higher mobility nih.govacs.org. While specific Koc data for this compound was not found in the provided results, its cationic nature and potential for strong electrostatic interactions with negatively charged soil components suggest that its mobility would be highly dependent on the properties of the porous medium, particularly its clay and organic matter content, and the prevailing pH conditions.

Studies on the transport of substances in porous media often involve the use of transport equations and models to predict their movement researchgate.nettandfonline.comfuw.edu.pl. These models incorporate factors such as fluid velocity, dispersion, and reaction terms, including sorption and desorption researchgate.nettandfonline.comfuw.edu.pl. Column experiments, where a contaminated solution is passed through a packed column of porous material, are commonly used to study the transport behavior of contaminants and validate transport models researchgate.nettandfonline.com.

The potential for dyes to leach into groundwater is a significant environmental concern nih.govccme.ca. The mobility of a dye in the subsurface determines whether it is likely to reach groundwater resources and potentially contaminate drinking water supplies nih.govccme.ca. Substances that are both persistent (slow to degrade) and mobile have the highest potential to contaminate groundwater nih.govacs.org.

Interactive Table 2: Factors Influencing this compound Mobility in Porous Media

FactorInfluence on MobilityNotes
Sorption CapacityHigher sorption = Lower mobilityInfluenced by soil type, organic matter, clay content, pH, temperature.
Desorption CapacityHigher desorption = Higher mobilityInfluenced by soil type, organic matter, pH, temperature.
Water Flow VelocityHigher velocity = Faster transport (if mobile)Dependent on hydraulic gradient and permeability of the porous medium.
DispersionLeads to spreading of the dye plumeInfluenced by heterogeneity of the porous medium.
pHAffects surface charge and sorptionCan enhance or inhibit mobility depending on the matrix pH.
Organic MatterGenerally increases sorption, reducing mobilitySignificant factor in many soil types.

Adsorption and Remediation Technologies

Development and Characterization of Novel Adsorbent Materials

The search for effective and low-cost adsorbents for dye removal is a significant area of environmental research. Various materials, categorized by their composition, have been developed and characterized for their potential to remediate dye-contaminated water.

Carbon-Based Adsorbents (e.g., Activated Carbon from Bio-waste, Carbon-Silica Composites)

Activated carbons are widely recognized for their excellent adsorption capabilities due to their high surface area, porosity, and thermal stability. ijcce.ac.ir Bio-waste materials are often used as precursors for producing low-cost activated carbons. For instance, activated carbon derived from filamentous algae has been studied for the removal of a similar cationic dye, Basic Blue 41 (BB 41). nih.gov This material demonstrated a maximum adsorption capacity of 125 mg/g. nih.gov

Carbon-silica (C/SiO₂) composites represent another class of effective adsorbents. These materials have been investigated for the removal of the azo dye C.I. Basic Red 46. The adsorption capacity of a C/SiO₂ composite for this dye was found to be temperature-dependent, increasing from 41.90 mg/g to 176.10 mg/g as the temperature rose from 293 K to 333 K, indicating an endothermic process. mdpi.com

Mineral-Based Adsorbents (e.g., Clinoptilolite, Montmorillonite (B579905), Bentonite, Red Mud)

Natural minerals are attractive adsorbents due to their low cost and abundance.

Clinoptilolite , a type of natural zeolite, has been effectively used to adsorb textile dyes. Studies on C.I. Basic Red 46 showed that clinoptilolite from Serbia, consisting of about 85% of the mineral, is an effective adsorbent for removing this basic dye from aqueous solutions. ijcce.ac.irijcce.ac.ir Similarly, natural and magnetically modified clinoptilolite has been used to remove Basic Blue 41, with the modified version showing a maximum adsorption capacity of 370.37 mg/g. researchgate.net

Montmorillonite , a clay mineral, has been investigated for the removal of Basic Blue 41. Acid and base activation of montmorillonite was shown to significantly enhance its removal capacity, reaching values between 80 to 120 mg/g. mdpi.combohrium.com Other research has focused on creating porous clay heterostructures from montmorillonite, which exhibited a removal capacity of 279 mg/g for Basic Blue 41. mdpi.com

Bentonite , an absorbent clay consisting mostly of montmorillonite, has demonstrated a high adsorption capacity for other cationic dyes like Basic Red 2, largely due to cation exchange. The adsorption process was found to be rapid, with 80-90% of the dye removed within the first few minutes. researchgate.netuq.edu.au

There is no specific research available on the use of Red Mud for the adsorption of C.I. Basic Red 41.

Biomass-Derived and Agricultural Waste Adsorbents (e.g., Tree Ferns)

Agricultural waste materials are considered promising low-cost adsorbents. jaas.ac.cn Various agricultural wastes, such as almond leaves powder, have been investigated for the removal of dyes like Crystal Violet and Congo Red. scilit.comsemanticscholar.orgresearchgate.net For example, activated carbon produced from filamentous algae, a form of biomass, has proven effective for adsorbing Basic Blue 41. nih.gov While the potential is high, specific studies on the use of tree ferns for this compound adsorption are not available in the current literature.

Mesoporous Materials (e.g., MCM-41 Mesoporous Silica)

Mesoporous silica (B1680970), such as Mobil Composition of Matter No. 41 (MCM-41), is known for its high surface area and ordered pore structure, making it a candidate for adsorbing dye molecules. rsc.org Studies on various basic dyes, including Basic Green 5 and Basic Violet 10, have shown that MCM-41 can be a good adsorbent. nih.govnih.gov The interaction between the positive sites of cationic dyes and the silanol (B1196071) groups on the silica surface can lead to strong retention. analis.com.my However, the stability of the MCM-41 structure can be affected by interaction with large dye molecules. nih.gov Research on functionalized MCM-41 has also been conducted, primarily for the removal of anionic dyes by introducing amine groups. researchgate.netrsc.orgresearchgate.net

Adsorption Isotherm Modeling and Equilibrium Studies

To understand and optimize the adsorption process, equilibrium data are often analyzed using isotherm models. These models describe the relationship between the amount of dye adsorbed by the material and the concentration of the dye remaining in the solution at equilibrium.

Application of Langmuir and Freundlich Adsorption Models

The Langmuir and Freundlich models are the most commonly used isotherms to describe the adsorption of dyes.

The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. youtube.comacs.org This model is often used to calculate the maximum adsorption capacity (q_max) of an adsorbent. For example, the adsorption of Basic Blue 41 on natural and magnetically modified clinoptilolite was well-fitted by the Langmuir model. researchgate.net Similarly, studies on Basic Red 46 removal by carbon-silica composites and clinoptilolite also found the Langmuir model to be a good fit for the experimental data. ijcce.ac.irmdpi.com

The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. youtube.com In some cases, such as the adsorption of certain basic dyes onto live activated sludge, the Freundlich model provided a better description than the Langmuir model. researchgate.net

The suitability of either model depends on the specific adsorbent, the dye molecule, and the experimental conditions. Often, both models are applied to determine which provides a better correlation with the experimental data.

Table 1: Adsorption Capacities of Various Adsorbents for Similar Cationic Dyes Note: Data for this compound is unavailable. The table shows data for other cationic dyes for illustrative purposes.

Adsorbent Dye Adsorbed Maximum Adsorption Capacity (q_max) (mg/g) Applicable Isotherm Model(s)
Activated Carbon (from filamentous algae) Basic Blue 41 125 Langmuir
Carbon-Silica Composite Basic Red 46 176.1 (at 333 K) Langmuir
Natural Clinoptilolite Basic Blue 41 149.25 (at 323 K) Langmuir
Magnetically Modified Clinoptilolite Basic Blue 41 370.37 (at 323 K) Langmuir
Acid/Base Activated Montmorillonite Basic Blue 41 80 - 120 Not specified
Porous Clay Heterostructure (from Montmorillonite) Basic Blue 41 279 Not specified
Bentonite Basic Red 2 Not specified Langmuir

Hybrid and Integrated Treatment Systems

Electrocoagulation and Membrane Filtration Integration

No specific studies investigating the integrated system of electrocoagulation and subsequent membrane filtration for the remediation of wastewater containing this compound have been identified. Research on this integrated approach has been conducted for other dyes, demonstrating its potential for high efficiency in removing color and pollutants by combining the coagulation of contaminants with physical separation. However, without direct experimental investigation, it is not possible to provide data on its effectiveness, optimal conditions, or performance metrics for this compound.

Synergistic Effects in Multi-Component Dye Removal Systems

There is no available research that specifically examines the synergistic, antagonistic, or competitive effects during the removal of this compound in a multi-component system with other dyes. Studies on the simultaneous removal of other dye combinations, such as C.I. Basic Blue 41 and C.I. Basic Red 46, have been conducted, but these findings are compound-specific. The interaction dynamics in a multi-dye solution are complex and depend on the molecular structures, charges, and concentrations of the dyes involved. Consequently, no data on the synergistic effects pertinent to this compound can be presented.

Analytical and Spectroscopic Characterization in Research

Spectrophotometric Quantification and Kinetic Monitoring

Spectrophotometry serves as a fundamental tool for the quantitative analysis of C.I. Basic Red 41 in aqueous solutions and for tracking the progress of decolorization processes over time.

UV-Visible (UV-Vis) spectroscopy is a primary method for monitoring the decolorization of this compound. The intensity of the color of the dye solution is directly related to its concentration, a principle governed by the Beer-Lambert law. The dye exhibits a characteristic maximum absorbance (λmax) in the visible region of the electromagnetic spectrum. For the closely related C.I. Basic Red 46, this peak is observed at 530 nm. researchgate.net By measuring the absorbance at this specific wavelength, the concentration of the dye can be determined.

In degradation studies, researchers record the UV-Vis spectrum of the dye solution at various time intervals. A decrease in the absorbance at the λmax indicates a reduction in the dye concentration, signifying decolorization. mdpi.com This allows for the calculation of decolorization efficiency and the study of reaction kinetics. For instance, the degradation of some azo dyes is monitored by the decrease in their characteristic visible peak, alongside the emergence of new peaks in the UV region (e.g., around 248 nm), which can indicate the formation of aromatic amine by-products. researchgate.net

To determine the concentration of an unknown sample, a calibration curve is first established by measuring the absorbance of a series of standard solutions with known concentrations. valenciacollege.edu Plotting absorbance versus concentration yields a linear relationship, the equation of which can be used to calculate the concentration of the dye in experimental samples. valenciacollege.edu

Table 1: Example Calibration Data for this compound using UV-Vis Spectroscopy

Concentration (mg/L)Absorbance at λmax
2.00.150
4.00.301
6.00.448
8.00.602
10.00.751

Chromatographic Techniques for Metabolite Identification and Separation

Chromatography is indispensable for separating the complex mixture of compounds that can result from the degradation of this compound. This separation is a critical step before the identification and structural elucidation of various metabolites and by-products.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate non-volatile degradation products of this compound from the parent dye molecule and from each other. pensoft.net In a typical reverse-phase HPLC setup, a sample of the treated dye solution is injected into the system. Compounds are then separated based on their affinity for the stationary phase (e.g., C18) and the mobile phase. unito.it

As the degradation process progresses, HPLC chromatograms show a decrease in the peak corresponding to the parent this compound molecule, which is identified by its specific retention time. researchgate.net Concurrently, new peaks appear at different retention times, representing the formation of various degradation products. researchgate.netnih.gov The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative tracking of both the disappearance of the parent dye and the appearance of its metabolites. spectroscopyonline.com This makes HPLC an essential tool for studying degradation pathways and kinetics. pensoft.net

Table 2: Hypothetical HPLC Retention Times for this compound and its Degradation Products

CompoundRetention Time (minutes)Observation
This compound (Parent Dye)10.5Peak area decreases over time.
Metabolite A4.2Peak appears and grows, then may decrease.
Metabolite B6.8Peak appears after a delay and accumulates.
Metabolite C8.1Transient peak, appears and disappears quickly.

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify volatile and semi-volatile by-products generated during the degradation of this compound. The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net In the gas chromatograph, the mixture of by-products is vaporized and separated as it travels through a capillary column. researchgate.net

After separation, the individual compounds enter the mass spectrometer, where they are ionized and fragmented. dtic.mil The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound based on the mass-to-charge (m/z) ratio of the fragments. researchgate.netdtic.mil By comparing these spectra to established libraries or by interpreting the fragmentation patterns, researchers can elucidate the chemical structures of the degradation by-products. researchgate.netresearchgate.net Studies on other azo dyes have used GC-MS to identify smaller aromatic compounds like phthalic acid and naphthalene (B1677914) derivatives as final degradation products. researchgate.net

Table 3: Potential Degradation By-products of Azo Dyes Identifiable by GC-MS

By-productMolecular FormulaKey Mass-to-Charge (m/z) Fragments
AnilineC₆H₇N93, 66, 39
Phenol (B47542)C₆H₆O94, 65, 39
Phthalic AcidC₈H₆O₄166, 148, 104, 76
NaphthaleneC₁₀H₈128, 102, 77

Vibrational Spectroscopy for Structural Elucidation of Interactions and Transformations

Vibrational spectroscopy provides detailed information about the chemical bonds and functional groups present in a molecule. It is particularly useful for studying the structural changes in this compound during degradation and its interactions with other materials, such as adsorbents.

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for investigating the interaction between this compound and adsorbent materials used in water treatment. By analyzing the infrared spectra of the adsorbent before and after dye uptake, it is possible to identify the functional groups on the adsorbent's surface that are involved in the binding process. nih.gov

The FTIR spectrum of the pure dye will show characteristic absorption bands corresponding to its functional groups, such as C-N bonds, aromatic rings, and the azo bond (-N=N-). researchgate.net When the dye is adsorbed onto a material, shifts in the position or changes in the intensity of these bands, as well as bands corresponding to the adsorbent's functional groups (e.g., -OH, -COOH), can be observed. nih.govscispace.com These changes provide evidence of interactions like hydrogen bonding or electrostatic attraction between the dye and the adsorbent. moca.net.ua Furthermore, in degradation studies, the disappearance of the characteristic azo bond peak can confirm the breakdown of the dye's chromophore. researchgate.net

Table 4: Characteristic FTIR Absorption Bands for Dye-Adsorbent Interaction Analysis

Wavenumber (cm⁻¹)Functional GroupRelevance
3200-3600O-H (hydroxyl), N-H (amine)Indicates involvement of these groups on adsorbent or dye in hydrogen bonding.
2800-3000C-H (aliphatic)Present in both dye and certain adsorbents; changes can indicate interaction.
1630-1650N=N (azo bond)Disappearance or reduction in intensity signifies chromophore degradation. researchgate.net
1500-1600C=C (aromatic ring)Characteristic of the dye's structure; shifts can indicate interaction with adsorbent surface.
1000-1300C-N, C-OBands related to amine and ether groups within the dye or on the adsorbent.

Morphological and Elemental Characterization of Adsorbent Materials and Catalysts

The physical and chemical characteristics of adsorbent materials and catalysts are paramount to their efficacy in removing or degrading this compound. Techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and energy-dispersive X-ray spectroscopy (EDS) provide invaluable insights into these properties.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of adsorbent materials at the micro-scale. It provides detailed information about surface texture, porosity, and the distribution of adsorbed substances.

In the context of this compound removal, SEM is employed to examine the surface of adsorbents before and after the adsorption process. For instance, studies on materials like activated carbon derived from agricultural waste have utilized SEM to reveal a porous and heterogeneous surface, which is conducive to dye adsorption. After exposure to a dye solution, SEM images can show the presence of the adsorbate on the surface, often resulting in a smoother and more filled appearance. While specific SEM studies focusing solely on this compound are limited, research on the closely related C.I. Basic Red 46 provides analogous insights. For example, the analysis of clinoptilolite, a natural zeolite, for the removal of Basic Red 46 showed spherical and smooth glassy particles, which were attributed to higher proportions of silicon and aluminum, facilitating the rapid electrostatic adsorption of the cationic dye. ijcce.ac.ir

The following table summarizes the typical observations from SEM analysis in dye adsorption studies:

Adsorbent StateTypical Morphological ObservationsImplication for Adsorption
Before Adsorption Porous structure, rough surface, visible pores and cavities.High surface area available for dye molecule interaction.
After Adsorption Smoother surface, filled pores, presence of a film or aggregates.Successful adsorption of dye molecules onto the adsorbent surface.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the visualization of the internal structure and nanostructure of materials. colorado.edu In catalysis research, TEM is indispensable for examining the size, shape, and distribution of catalyst nanoparticles, which are critical factors influencing their activity in the degradation of dyes like this compound. colorado.eduresearchgate.net

For example, in the development of photocatalysts for dye degradation, TEM can be used to confirm the formation of nanoparticles and to characterize their morphology. While direct TEM studies on catalysts for this compound degradation are not extensively documented, research on similar catalytic systems demonstrates the utility of this technique. In such studies, TEM images can reveal the dispersion of active metal nanoparticles on a support material, which is crucial for maximizing the catalytic efficiency. researchgate.net The ability to observe changes in the nanostructure of a catalyst during the degradation process can also provide insights into the reaction mechanism and catalyst stability. colorado.edu

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM or TEM to determine the elemental composition of a sample. wikipedia.orgnanoscience.comyale.edulibretexts.orgmyscope.training By analyzing the characteristic X-rays emitted from a sample when bombarded with an electron beam, EDS can identify the elements present and their relative abundance. wikipedia.orgnanoscience.comyale.edulibretexts.orgmyscope.training

In the study of this compound adsorption, EDS is used to confirm the presence of the dye on the adsorbent material by detecting the elements characteristic of the dye molecule. For instance, the EDS spectrum of an adsorbent after contact with this compound would be expected to show peaks corresponding to the elements present in the dye's structure, in addition to the elemental composition of the adsorbent itself. While specific EDS data for this compound is scarce, studies on the adsorption of C.I. Basic Red 46 on clinoptilolite have used chemical analysis to determine the elemental composition of the adsorbent, which is a similar principle to what EDS provides. ijcce.ac.ir

The table below illustrates the expected changes in elemental composition from EDS analysis before and after dye adsorption:

ElementExpected Presence (Before Adsorption)Expected Presence (After Adsorption)
Carbon (C) Present in carbon-based adsorbents.Increased intensity due to the organic dye molecule.
Nitrogen (N) Generally absent or in low amounts in many inorganic adsorbents.Present, indicating the presence of the azo group in the dye.
Sulfur (S) May be present depending on the adsorbent.Present if the dye contains sulfur in its structure.
Other elements from the adsorbent Present (e.g., Si, Al, O in zeolites).Present, with possible minor changes in relative percentages.

This table is a generalized representation based on the expected elemental composition of this compound and typical adsorbents.

Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) Analysis for Mineralization Assessment

The ultimate goal of many dye degradation processes is the complete mineralization of the organic dye molecule into simpler, non-toxic inorganic compounds such as carbon dioxide, water, and mineral acids. Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) are two key analytical parameters used to quantify the extent of mineralization. researchgate.netconcawe.euyoutube.comgnest.org

TOC analysis directly measures the total amount of organically bound carbon in a sample. A decrease in the TOC value of a dye solution after a degradation treatment is a direct indication of the conversion of organic carbon to inorganic carbon (i.e., mineralization). researchgate.netconcawe.euyoutube.comgnest.org

COD, on the other hand, is a measure of the amount of oxygen required to chemically oxidize the organic compounds in a water sample. A reduction in COD indicates a decrease in the concentration of oxidizable organic matter. While decolorization of a dye solution can occur through the breakdown of the chromophore, a significant reduction in COD and TOC is necessary to confirm the degradation of the aromatic rings and other organic parts of the molecule. scispace.comresearchgate.net

In a study on the photocatalytic degradation of the related C.I. Basic Blue 41, the mineralization of the dye was monitored by measuring the initial and final chemical oxygen demand of the solution. researchgate.net The results of TOC and COD analysis provide a more complete picture of the degradation process than color removal alone.

The following table presents hypothetical data illustrating the assessment of mineralization of a this compound solution using different treatment methods:

Treatment MethodInitial TOC (mg/L)Final TOC (mg/L)TOC Removal (%)Initial COD (mg/L)Final COD (mg/L)COD Removal (%)
Photocatalysis 10025752507570
Fenton Oxidation 10015852505080
Adsorption 100901025022012

Electrokinetic Studies (e.g., Zeta Potential) for Adsorbent-Adsorbate Interface Analysis

Electrokinetic studies, particularly the measurement of zeta potential, are crucial for understanding the surface charge of adsorbent particles and the electrostatic interactions at the adsorbent-adsorbate interface. researchgate.netresearchgate.netmdpi.com The zeta potential is the electric potential at the slipping plane of a particle in a colloidal suspension and is a key indicator of the stability of the suspension and the surface charge of the particles.

For the adsorption of a cationic dye like this compound, the surface charge of the adsorbent plays a significant role. Generally, an adsorbent with a negative surface charge will have a stronger electrostatic attraction for the positively charged cationic dye molecules. The pH of the solution is a critical factor that influences the surface charge of both the adsorbent and the dye.

Studies on the adsorption of C.I. Basic Red 46 on a carbon-silica composite have demonstrated the utility of zeta potential measurements. mdpi.com These studies showed that the adsorption of the cationic dye caused a shift in the point of zero charge (pHpzc) of the adsorbent to a higher pH value. The zeta potential of the adsorbent became more positive after dye adsorption, confirming the interaction of the cationic dye with the adsorbent surface. mdpi.com

The table below summarizes the typical relationship between pH, zeta potential, and the adsorption of a cationic dye like this compound.

pH of SolutionSurface Charge of Adsorbent (Typical)Zeta Potential (Typical)Adsorption of Cationic Dye
Acidic (pH < pHpzc) PositivePositiveLow (due to electrostatic repulsion)
Neutral (pH ≈ pHpzc) NeutralNear zeroModerate
Alkaline (pH > pHpzc) NegativeNegativeHigh (due to electrostatic attraction)

This table provides a generalized overview of the principles of zeta potential in the adsorption of cationic dyes.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis in Reaction Mechanisms and Interactions

Density Functional Theory (DFT) is a widely used computational quantum mechanical method to investigate the electronic structure of atoms, molecules, and condensed phases. It is particularly valuable for analyzing molecular and electronic structures, predicting spectroscopic properties, and studying reaction mechanisms and interactions. DFT can provide information on parameters such as molecular geometry, energy levels (including HOMO and LUMO), charge distribution, and reactivity indices. ucm.esworlddyevariety.com These insights are fundamental to understanding how a molecule like C.I. Basic Red 41 behaves at the atomic and electronic level. While DFT has been applied to study the electronic structure and reactivity of various cationic dyes and organic molecules ucm.esnih.gov, specific detailed research findings applying DFT solely to this compound for analyzing its reaction mechanisms or interactions were not found in the provided search results. However, applying DFT to this compound could provide valuable information about its electronic properties, potential degradation pathways, and interactions with adsorbents or other substances in different environments.

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular Dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. By simulating the interactions between particles, MD can provide insights into the dynamic behavior of a compound in various environments, such as in solution or at interfaces. This is particularly useful for studying processes like adsorption, diffusion, and aggregation. MD simulations have been employed to understand the adsorption mechanisms of cationic dyes on different materials, investigating the interactions between dye molecules and adsorbent surfaces at a molecular level. ontosight.ai Although MD simulations have been applied to cationic dyes like methylene (B1212753) blue and crystal violet to explain adsorption behavior ontosight.ai, specific studies detailing molecular dynamics simulations solely of this compound's behavior in different environments were not identified in the provided search results. Applying MD simulations to this compound could help elucidate its behavior in aqueous solutions, its interaction with textile fibers during dyeing, or its fate in wastewater treatment processes involving adsorption or other physical methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the properties or behavior of chemical compounds based on their molecular structure. QSAR models establish a correlation between structural descriptors of molecules and their observed activities or properties. This approach is widely used in environmental science to predict the environmental fate and effects of chemicals, including their toxicity, biodegradability, and partitioning behavior. QSAR models can help prioritize chemicals for further experimental testing and assess the potential environmental risks of new or untested compounds. While QSAR modeling is a recognized tool for predicting the environmental behavior of dyes and other organic pollutants, specific QSAR studies focused solely on predicting the environmental behavior of this compound were not found in the provided search results. Developing QSAR models for this compound could aid in predicting its persistence, potential to bioaccumulate, and toxicity in various environmental compartments, contributing to environmental risk assessment.

Process Optimization and Modeling using Statistical Methods

Statistical methods are frequently employed in chemical processes to design experiments, analyze data, and develop models for optimization and prediction. These methods allow for the systematic investigation of the effects of multiple variables on a process outcome, leading to improved efficiency and performance.

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. RSM explores the relationships between several explanatory variables and one or more response variables. It is particularly useful for designing experiments efficiently and building models that describe the response surface, allowing for the determination of optimal operating conditions. RSM has been successfully applied to optimize various processes related to dye removal from wastewater, such as photocatalytic degradation and adsorption. For instance, RSM has been used to optimize the photocatalytic decolorization of C.I. Basic Red 46, a related azo dye, by investigating the effects of parameters like initial dye concentration, catalyst concentration, and reaction time on decolorization efficiency. While these examples demonstrate the applicability of RSM to optimizing processes involving similar dyes, specific detailed research findings applying RSM solely for the optimization of processes involving this compound were not found in the provided search results. However, RSM could be effectively applied to optimize dyeing processes using this compound or wastewater treatment methods for its removal by identifying the optimal levels of key process parameters.

This compound is a synthetic cationic dye widely used in the textile industry, particularly for dyeing acrylic fibers and certain types of nylon due to its positive charge and good lightfastness evitachem.com. Its interaction with various substrates and its environmental fate and degradation have been subjects of research.

Interactions with Various Substrates and Environmental Components

Mechanisms of Dye-Substrate Interaction (e.g., Textile Fibers)

The dyeing of textile fibers with C.I. Basic Red 41 primarily involves electrostatic interactions. Cationic dyes like this compound are attracted to negatively charged sites present on the fiber surface. For acrylic fibers, which are commonly dyed with basic dyes, these negative sites typically arise from anionic groups introduced during polymerization. evitachem.com The interaction mechanism involves the adsorption of the positively charged dye molecules onto these anionic sites, followed by the formation of ionic bonds, leading to stable coloration. evitachem.com

Interfacial Phenomena in Adsorption Systems

The adsorption of this compound onto various surfaces is governed by interfacial phenomena, including the surface charge of the adsorbent, the pH of the solution, and the concentration of the dye. Cationic dyes tend to adsorb effectively onto negatively charged surfaces. Mesoporous materials like MCM-41 have been investigated as adsorbents for basic dyes, including this compound (referred to as Basic Blue 41 in some adsorption studies due to a potential nomenclature overlap or study on a related dye with similar properties) researchgate.netresearchgate.nettandfonline.com. The adsorption capacity and kinetics are influenced by the pore structure and surface properties of the adsorbent. tandfonline.comlidsen.com

Research on the adsorption of related basic dyes onto materials like MCM-41 indicates that the process can follow different kinetic and isotherm models, such as pseudo-second-order kinetics and the Sips isotherm model, depending on the specific adsorbent and conditions. researchgate.netlidsen.com The pH of the solution significantly affects adsorption, as it influences the surface charge of both the adsorbent and the dye molecule. iwaponline.comulpgc.es For instance, higher pH values can increase the negative charge on some adsorbent surfaces, enhancing the adsorption of cationic dyes. ulpgc.es

Data from adsorption studies on related basic dyes onto MCM-41 highlight varying adsorption capacities:

DyeAdsorbentAdsorption Capacity (mg/g)Model Fit (Isotherm)Model Fit (Kinetics)
Basic Blue 41MCM-41308 researchgate.netSips researchgate.netFaster kinetics researchgate.net
Methylene (B1212753) BlueMCM-4155 researchgate.net, 43 researchgate.net, 140 researchgate.netSips researchgate.net, Langmuir, Freundlich researchgate.netresearchgate.netPseudo-second-order researchgate.net
Basic Red 18MCM-41106 researchgate.netSips researchgate.netPseudo-second-order researchgate.net

Note: Some sources refer to C.I. Basic Blue 41, which shares similar cationic characteristics with this compound and is often studied in similar contexts of adsorption and degradation.

Interaction with Catalytic Surfaces and Reactive Species in Degradation Processes

This compound can undergo degradation through various processes, including photocatalysis, which involves interaction with catalytic surfaces and reactive species. Titanium dioxide (TiO₂) nanoparticles are commonly used photocatalysts for dye degradation. scirp.orgscirp.orgmdpi.comresearchgate.net The photocatalytic degradation mechanism typically involves the generation of electron-hole pairs upon irradiation with UV light. scirp.orgscirp.org These charge carriers interact with water and oxygen to produce reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which then attack the dye molecules, leading to their degradation. researchgate.net

Studies on the photocatalytic degradation of C.I. Basic Blue 41 (a related basic dye) using TiO₂ have shown that the process follows pseudo-first-order kinetics. scirp.orgscirp.org The efficiency of degradation is influenced by factors such as catalyst concentration, dye concentration, and pH. ulpgc.esscirp.orgmdpi.comresearchgate.net Optimal catalyst loading is crucial, as excessive amounts can lead to light screening effects, reducing efficiency. ulpgc.esscirp.orgresearchgate.net The pH of the solution affects the surface charge of the catalyst and the ionization state of the dye, influencing their interaction and the generation of reactive species. ulpgc.esresearchgate.net For cationic dyes like this compound, alkaline conditions may favor adsorption onto a negatively charged catalyst surface, potentially enhancing degradation. ulpgc.esresearchgate.net

Other catalytic materials, such as activated carbon doped with TiO₂ and metal-decorated graphitic carbon nitride modified MCM-41, have also been explored for the degradation of basic dyes, demonstrating enhanced catalytic activity through synergistic effects and improved charge separation. mdpi.comrsc.org

Environmental Co-contaminant Effects on Compound Reactivity and Fate

The environmental fate and reactivity of this compound can be influenced by the presence of co-contaminants. In complex environmental matrices like textile wastewater, other chemicals, including different dyes, salts, and organic matter, are present. nih.govchem-soc.si These co-contaminants can affect the adsorption, degradation, and transport of this compound.

Emerging Research Directions and Future Perspectives

Nanomaterial-Based Solutions for Enhanced Environmental Remediation

The presence of synthetic dyes like C.I. Basic Red 41 in wastewater from industries such as textiles poses significant environmental concerns due to their visibility, potential toxicity, and persistence. Traditional wastewater treatment methods may not be entirely effective in removing these complex organic molecules. Emerging research in environmental remediation explores the use of nanomaterials for enhanced dye removal. While studies on the application of various nanomaterials (e.g., activated carbon nanoparticles, metal-organic frameworks, metal oxide nanoparticles) for the adsorption or catalytic degradation of other dyes are prevalent, specific research detailing the efficacy of nanomaterial-based solutions for the remediation of this compound is not extensively documented in the readily available literature. Future research could focus on synthesizing or modifying nanomaterials specifically tailored for the efficient adsorption or degradation of this compound, investigating factors such as contact time, pH, temperature, and the presence of other pollutants that may influence removal efficiency.

Sustainable Synthesis and Green Chemistry Principles in Dye Production and Utilization

The synthesis of many synthetic dyes, including azo dyes like this compound, often involves multi-step processes utilizing hazardous chemicals and generating significant waste. Applying principles of sustainable synthesis and green chemistry to the production of this compound could lead to more environmentally friendly manufacturing processes. This might involve exploring alternative synthetic routes that use less toxic reagents, operate under milder conditions (lower temperature and pressure), and minimize waste generation. Furthermore, research into more sustainable methods for the application of this compound in industries like textile dyeing could focus on developing dyeing processes that require less water and energy, or exploring alternative mordants and auxiliaries that are less environmentally harmful. Currently, specific research detailing green chemistry approaches for the synthesis or utilization of this compound is not widely reported.

Advanced Analytical Techniques for Trace Analysis and Speciation of this compound and its Metabolites

Accurate monitoring of this compound in environmental matrices (water, soil, sediment) and biological samples requires sensitive and selective analytical techniques. Furthermore, understanding the environmental fate and potential toxicity of this compound necessitates the identification and quantification of its transformation products or metabolites. While general advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with various detectors (e.g., UV-Vis, mass spectrometry) or gas chromatography-mass spectrometry (GC-MS) are used for dye analysis, specific studies detailing the application and optimization of these techniques for the trace analysis and speciation of this compound and its potential metabolites are not prominent in the searched literature. Future research could focus on developing and validating highly sensitive analytical methods for detecting very low concentrations of this compound in complex environmental samples and identifying the specific chemical structures of its degradation products under various environmental conditions.

Interdisciplinary Research in Environmental Chemistry, Engineering, and Materials Science

Addressing the environmental challenges associated with dyes like this compound requires an interdisciplinary approach. Collaboration between environmental chemists, engineers, and materials scientists is crucial for developing effective solutions. Environmental chemists can study the fate and transformation of the dye in the environment. Engineers can design and optimize treatment processes, potentially incorporating novel materials. Materials scientists can develop new materials, such as advanced adsorbents or catalysts, for dye removal or degradation. While the benefits of such interdisciplinary collaboration are widely recognized in the broader field of environmental remediation, specific published examples of interdisciplinary research focused on this compound were not readily found. Future efforts should encourage such collaborations to develop holistic strategies for managing this compound in the environment, from understanding its behavior to developing and implementing effective control technologies.

Q & A

Q. What are the optimal synthesis conditions for C.I. Basic Red 41 to achieve high purity and yield?

Methodological Answer: Systematic optimization of reaction parameters (temperature, pH, solvent ratios, and catalyst use) is critical. Use design-of-experiments (DoE) frameworks to test variable interactions. Characterize purity via HPLC (≥95% purity threshold) and validate yield through gravimetric analysis. Report detailed protocols for reagent preparation and purification steps to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer: Employ UV-Vis spectroscopy (λmax ~500-550 nm for azo dyes) for preliminary identification. Confirm structural integrity using FT-IR (N-H and C-N stretches) and NMR (aromatic proton environments). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Calibrate instruments using certified reference materials and document solvent effects .

Q. How can researchers ensure reproducibility in dye stability studies under controlled laboratory conditions?

Methodological Answer: Standardize environmental variables (light intensity, temperature, pH) using climate chambers. Monitor degradation via spectrophotometric time-series analysis. Include control samples (e.g., dark storage) and triplicate measurements. Publish raw datasets with metadata (e.g., instrument calibration logs) to enable replication .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the electrochemical behavior of this compound in aqueous solutions?

Methodological Answer: Use cyclic voltammetry to identify redox potentials and electron-transfer pathways. Correlate electrochemical data with computational models (DFT calculations) to map reaction intermediates. Compare kinetics under varying ionic strengths to assess solute-solvent interactions. Publish full experimental parameters (e.g., electrode material, scan rates) to support theoretical validation .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?

Methodological Answer: Conduct meta-analyses of existing data to identify outliers. Replicate conflicting experiments under standardized conditions, controlling for variables like solvent polarity and dye concentration. Use multivariate statistics (e.g., PCA) to isolate confounding factors. Publish comparative datasets with open-access protocols .

Q. What strategies are effective for elucidating the adsorption dynamics of this compound on heterogeneous surfaces?

Methodological Answer: Apply Langmuir and Freundlich isotherm models to adsorption data, but validate assumptions (e.g., monolayer vs. multilayer adsorption). Use quartz crystal microbalance (QCM) or AFM to monitor real-time surface interactions. Cross-reference with XPS or SEM-EDS to confirm surface composition post-adsorption .

Q. How can computational modeling enhance the understanding of this compound’s photodegradation pathways?

Methodological Answer: Combine TD-DFT for excited-state analysis with molecular dynamics (MD) simulations to predict degradation products. Validate models experimentally via LC-MS/MS fragmentation patterns. Publish computational parameters (basis sets, solvation models) to enable peer validation .

Methodological Frameworks for Research Design

How can the P-E/I-C-O framework structure research questions on this compound’s environmental impact?

  • Population (P): Aquatic ecosystems exposed to dye effluents.
  • Exposure/Intervention (E/I): Varying dye concentrations (ppm levels).
  • Comparison (C): Untreated vs. bioremediated samples.
  • Outcome (O): Toxicity metrics (e.g., LC50 for Daphnia magna). Use this framework to design longitudinal ecotoxicological studies .

Q. What criteria from the FINER model apply to evaluating research feasibility on this compound?

  • Feasible: Ensure access to analytical instrumentation (e.g., HPLC-MS).
  • Interesting: Address gaps in degradation kinetics under anaerobic conditions.
  • Novel: Explore hybrid oxidation techniques (e.g., sonocatalysis + UV).
  • Ethical: Adhere to waste disposal regulations for synthetic dyes.
  • Relevant: Align with UN Sustainable Development Goal 6 (Clean Water) .

Data Analysis and Reporting Standards

Q. How should researchers document contradictory findings in stability studies of this compound?

Methodological Answer: Use supplementary tables to list conflicting data (e.g., half-life variations under UV vs. visible light). Discuss potential sources of discrepancy (e.g., light source spectral output differences). Provide raw data files in repositories like Zenodo for transparency .

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicological studies?

Methodological Answer: Apply nonlinear regression (e.g., log-logistic models) to calculate EC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes to contextualize biological significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.